3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride
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Overview
Description
3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H8F3N3·HCl. It is known for its unique diazirine ring structure, which contains a trifluoromethyl group. This compound is often used in scientific research due to its ability to form covalent bonds with biological molecules upon exposure to UV light, making it a valuable tool in photoaffinity labeling studies .
Mechanism of Action
Target of Action
The primary target of 3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride, also known as AT13386, is the heat shock protein 90 (HSP90) . HSP90 is a ubiquitously expressed chaperone that aids in the folding and maturation of a distinct subset of proteins, which includes kinases, cell surface receptors, and transcription factors .
Mode of Action
AT13387 acts as a potent inhibitor of HSP90 . It binds to the N-terminal domain of HSP90, inhibiting its ATPase activity . This inhibition induces remodeling of the HSP90 chaperone complex, leading to the recruitment of ubiquitin ligases, polyubiquitination, and subsequent proteasomal degradation of HSP90 client proteins .
Biochemical Pathways
The inhibition of HSP90 by AT13387 affects multiple biochemical pathways due to the wide range of client proteins that HSP90 assists. For instance, the degradation of mutant epidermal growth factor receptors, which are primary drivers of cell growth, is particularly sensitive to HSP90 inhibition .
Pharmacokinetics
The pharmacokinetics of AT13387 have been studied in both in vitro and in vivo models . While AT13387 is rapidly cleared from the blood, its retention in tumor xenografts is markedly extended . This extended retention allows for a long duration of action, enabling efficacious once-weekly administration in human lung carcinoma xenografts .
Result of Action
The result of AT13387’s action is the suppression of HSP90 client proteins and phospho-signaling for up to 72 hours in xenograft tumors after treatment with a single dose of AT13387 . This leads to a reduction in tumor growth and can induce cell death .
Preparation Methods
The synthesis of 3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride typically involves several steps:
Formation of the Diazirine Ring: The synthesis begins with the preparation of the diazirine ring.
Introduction of the Propan-1-amine Group:
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine product with hydrochloric acid.
Chemical Reactions Analysis
3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride undergoes various chemical reactions:
Photoactivation: Upon exposure to UV light, the diazirine ring undergoes a photochemical reaction, generating a highly reactive carbene intermediate.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions, although these are less common in typical applications.
Scientific Research Applications
3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride has a wide range of applications in scientific research:
Photoaffinity Labeling: It is widely used in photoaffinity labeling to study protein-ligand interactions.
Chemical Biology: The compound is used in chemical biology to study the interactions of small molecules with biological targets.
Medicinal Chemistry: In medicinal chemistry, the compound is used to develop photoactivatable drugs.
Material Science: The compound is also used in material science for the creation of crosslinked polymers and other advanced materials.
Comparison with Similar Compounds
3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride can be compared with other diazirine-containing compounds:
2-[3-(Trifluoromethyl)diazirin-3-yl]ethan-1-amine;hydrochloride: This compound has a similar diazirine ring structure but with an ethan-1-amine group instead of a propan-1-amine group.
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: This compound contains a bromophenyl group attached to the diazirine ring.
(3-(Trifluoromethyl)-3H-diazirin-3-yl)coumarin: This compound combines the diazirine ring with a coumarin moiety, making it useful for fluorescence-based studies in addition to photoaffinity labeling.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N3.ClH/c6-5(7,8)4(10-11-4)2-1-3-9;/h1-3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBFMSQCAMCUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1(N=N1)C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248366-98-3 |
Source
|
Record name | 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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